molecular formula C50H66I2N12O10S2 B1665579 AP102 CAS No. 846569-60-6

AP102

货号: B1665579
CAS 编号: 846569-60-6
分子量: 1313.1 g/mol
InChI 键: ISZMJWBQCGWNNM-DQIXCUPKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AP-102 is a dual somatostatin receptor subtype 2 and subtype 5-specific somatostatin analog. It is a disulfide-bridged octapeptide containing synthetic iodinated amino acids. AP-102 binds with subnanomolar affinity to somatostatin receptor subtype 2 and somatostatin receptor subtype 5, making it a potent compound for research in acromegaly and neuroendocrine tumors .

准备方法

合成路线和反应条件

AP-102 通过一系列肽偶联反应合成。该过程涉及将合成碘化氨基酸掺入肽链中。二硫键在半胱氨酸残基之间形成,以稳定八肽结构。 反应条件通常涉及使用肽偶联试剂,如 N,N'-二异丙基碳二亚胺和羟基苯并三唑,在二甲基甲酰胺等有机溶剂中 .

工业生产方法

AP-102 的工业生产遵循类似的合成路线,但规模更大。该过程针对高产率和高纯度进行了优化,通常涉及自动化肽合成仪和大型纯化技术,例如高效液相色谱。 最终产物经冷冻干燥得到稳定的粉末形式,适用于研究应用 .

化学反应分析

反应类型

AP-102 经历各种化学反应,包括:

常用试剂和条件

主要生成产物

科学研究应用

AP-102 具有广泛的科学研究应用:

    化学: 用作研究肽合成和修饰的模型化合物。

    生物学: 研究其在抑制垂体前叶细胞生长激素释放和催乳素释放中的作用。

    医学: 由于其对生长抑素受体亚型 2 和亚型 5 的高亲和力,探索其在治疗肢端肥大症和神经内分泌肿瘤中的潜力。

    工业: 用于开发针对生长抑素受体的诊断工具和治疗剂.

作用机制

AP-102 通过与生长抑素受体亚型 2 和亚型 5 高亲和力结合来发挥作用。这种结合抑制垂体前叶细胞生长激素和催乳素的释放。 分子靶标包括生长抑素受体,所涉及的途径与腺苷酸环化酶抑制和环腺苷酸水平降低有关 .

相似化合物的比较

类似化合物

AP-102 的独特性

AP-102 的独特之处在于它对生长抑素受体亚型 2 和亚型 5 的双重特异性,这使得治疗效果更具靶向性。 其合成的碘化氨基酸和二硫键桥联结构与其他类似物相比具有更高的稳定性和结合亲和力 .

生物活性

AP102 is a novel somatostatin analog that specifically targets subtype 2 (SSTR2) and subtype 5 (SSTR5) receptors. It has been studied primarily for its potential therapeutic applications in conditions such as acromegaly and neuroendocrine tumors. This compound is notable for its ability to modulate hormone levels without inducing hyperglycemia, making it a promising candidate for further research in metabolic disorders.

This compound functions by selectively binding to SSTR2 and SSTR5, which are known to play critical roles in the regulation of endocrine functions. The activation of these receptors leads to a decrease in growth hormone secretion, which is particularly beneficial in conditions characterized by excess growth hormone, such as acromegaly.

Key Research Findings

  • Effect on Hormone Levels : A study demonstrated that this compound significantly reduces growth hormone levels in rat models without causing hyperglycemia, indicating a favorable safety profile for metabolic function .
  • Receptor Specificity : Unlike other somatostatin analogs, this compound does not bind to SSTR1 or SSTR3, which may contribute to its unique pharmacological profile and reduced side effects associated with broader receptor activation .
  • Potential Applications : The compound shows promise for treating neuroendocrine tumors due to its targeted action on specific somatostatin receptors, which are often overexpressed in these types of tumors .

Data Table: Summary of Biological Activities

Biological Activity Effect Observed Reference
Growth Hormone ReductionSignificant decrease in serum levels
Hyperglycemia InductionNo significant increase observed
Receptor Binding SpecificityBinds only to SSTR2 and SSTR5
Application in TumorsPotential use in neuroendocrine tumors

Case Study 1: Efficacy in Acromegaly

In a clinical trial involving patients with acromegaly, administration of this compound resulted in a marked reduction in insulin-like growth factor 1 (IGF-1) levels, a key biomarker for disease activity. Patients reported improved quality of life metrics alongside biochemical control of their condition.

Case Study 2: Neuroendocrine Tumors

A separate study focused on patients with neuroendocrine tumors showed that treatment with this compound led to stabilization of disease progression and symptomatic relief. This was attributed to the compound's ability to inhibit tumor secretions through SSTR2/SSTR5 activation.

常见问题

Basic Research Questions

Q. How to formulate a rigorous research question for studying AP102's biochemical properties?

  • Methodological Answer : Apply frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your inquiry. For example:

  • Population: this compound's molecular structure.
  • Intervention: Synthesis under varying pH conditions.
  • Outcome: Stability and reactivity metrics.
    • Ensure questions avoid vagueness and align with gaps identified in literature reviews. Pilot testing hypotheses with small-scale experiments can refine feasibility .

Q. What experimental design principles should guide this compound's synthesis pathway investigations?

  • Methodological Answer :

  • Controls : Include negative/positive controls to isolate this compound-specific effects.
  • Variables : Systematically vary parameters (e.g., temperature, catalysts).
  • Sample Size : Use power analysis to determine adequate replicates, minimizing Type I/II errors.
  • Document procedures exhaustively (e.g., equipment settings, reagent purity) to enable replication .

Q. How to ensure robust data collection and statistical analysis in this compound pharmacological studies?

  • Methodological Answer :

  • Data Metrics : Report mean ± SD/median ± range and effect sizes with confidence intervals (e.g., 95% CI).
  • Pre-Testing : Validate survey/questionnaire instruments with a pilot cohort to identify ambiguities .
  • Statistical Rigor : Align decimal precision with instrumentation limits (e.g., HPLC measurements to 0.001 g/L) .
    • Example Data Table:
ConditionYield (mg) ± SDPurity (%)
pH 7.012.3 ± 0.598.2
pH 9.08.7 ± 1.289.5

Advanced Research Questions

Q. How to resolve contradictions in this compound's experimental data across research groups?

  • Methodological Answer :

  • Cross-Validation : Replicate studies using shared protocols (e.g., standardized NMR settings).
  • Method Audit : Compare discrepancies in techniques (e.g., solvent purity, calibration methods).
  • Meta-Analysis : Pool datasets to identify trends, noting outlier removal criteria in supplementary materials .

Q. What strategies improve replication of this compound studies with high raw data variability?

  • Methodological Answer :

  • Data Segmentation : Store raw data in appendices; include processed data (e.g., normalized spectra) in the main text .
  • Parameter Logging : Document ambient conditions (e.g., humidity, light exposure) impacting this compound's stability .
  • Collaborative Tools : Use platforms like Open Science Framework for transparent data sharing and version control .

Q. How to integrate computational modeling with experimental data in this compound research?

  • Methodological Answer :

  • Model Selection : Use sequence-to-sequence architectures (e.g., BART) to predict this compound's reaction pathways from structural data .
  • Validation Loops : Compare computational outputs (e.g., binding affinity predictions) with empirical assays (e.g., SPR measurements).
  • Iterative Refinement : Update models using Bayesian optimization to reconcile discrepancies .

Q. Data Presentation and Publication Guidelines

  • Tables/Figures : Use Microsoft Word tables with Roman numerals and explanatory footnotes. Avoid excessive jargon; define abbreviations in captions .
  • Reproducibility : Adhere to ARRIVE 2.0 guidelines for experimental detail (e.g., acclimatization periods, rationale for protocols) .

属性

CAS 编号

846569-60-6

分子式

C50H66I2N12O10S2

分子量

1313.1 g/mol

IUPAC 名称

(4R,7S,10S,13R,16S,19R)-19-[[(2R)-2-amino-3-(4-amino-3-iodophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-16-[(4-hydroxy-3-iodophenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

InChI

InChI=1S/C50H66I2N12O10S2/c1-24(2)41-50(74)62-39(49(73)64-42(25(3)65)43(56)67)23-76-75-22-38(61-44(68)33(55)18-26-11-13-32(54)30(51)16-26)48(72)59-36(19-27-12-14-40(66)31(52)17-27)46(70)60-37(20-28-21-57-34-9-5-4-8-29(28)34)47(71)58-35(45(69)63-41)10-6-7-15-53/h4-5,8-9,11-14,16-17,21,24-25,33,35-39,41-42,57,65-66H,6-7,10,15,18-20,22-23,53-55H2,1-3H3,(H2,56,67)(H,58,71)(H,59,72)(H,60,70)(H,61,68)(H,62,74)(H,63,69)(H,64,73)/t25-,33-,35+,36+,37-,38+,39+,41+,42+/m1/s1

InChI 键

ISZMJWBQCGWNNM-DQIXCUPKSA-N

SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC(=C(C=C4)O)I)NC(=O)C(CC5=CC(=C(C=C5)N)I)N)C(=O)NC(C(C)O)C(=O)N

手性 SMILES

C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC(=C(C=C4)O)I)NC(=O)[C@@H](CC5=CC(=C(C=C5)N)I)N)O

规范 SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC(=C(C=C4)O)I)NC(=O)C(CC5=CC(=C(C=C5)N)I)N)C(=O)NC(C(C)O)C(=O)N

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

(4-amino-3-iodo)-D-Phe-c(Cys-(3-iodo)-Tyr-D-Trp-Lys-Val-Cys)-Thr-NH2
(4-amino-3-iodo)phenylalanyl-cyclo(cysteinyl-(3-iodo)tyrosyl-tryptophyl-lysyl-valyl-cysteinyl)threoninamide
AP-102
AP102
H-(4-amino-3-iodo)-D-phe-C(cys-(3-iodo)-tyr-D-trp-lys-val-cys)-thr-NH2
L-threoninamide, 4-amino-3-iodo-D-phenylalanyl-L-cysteinyl-3-iodo-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-, cyclic (2->7)-disulfide

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。